2-Hydrazinyl-4'-methyl-2'-phenyl-4,5'-bithiazole
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Overview
Description
2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole is a heterocyclic compound that belongs to the class of thiazoles. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of 2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole, which includes a bithiazole moiety, makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole typically involves the reaction of 2-amino-4-methyl-5-phenylthiazole with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole involves its interaction with various molecular targets and pathways. The bithiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-4-phenylthiazole: Similar structure but lacks the methyl group at the 4’ position.
2-Amino-4-methyl-5-phenylthiazole: Precursor in the synthesis of 2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole.
4-Phenyl-2-(3H)-thiazolone hydrazone: Another bithiazole derivative with different substituents.
Uniqueness
2-Hydrazinyl-4’-methyl-2’-phenyl-4,5’-bithiazole is unique due to its bithiazole structure, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and methyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C13H12N4S2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C13H12N4S2/c1-8-11(10-7-18-13(16-10)17-14)19-12(15-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,16,17) |
InChI Key |
FBCDRTGNENGWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CSC(=N3)NN |
Origin of Product |
United States |
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